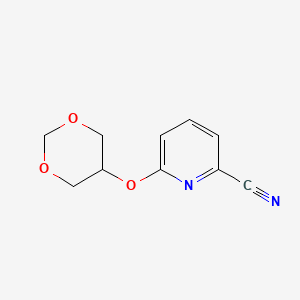

6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile

Description

Properties

IUPAC Name |

6-(1,3-dioxan-5-yloxy)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c11-4-8-2-1-3-10(12-8)15-9-5-13-7-14-6-9/h1-3,9H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASOJCGYKRKQHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(COCO1)OC2=CC=CC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240795 | |

| Record name | 2-Pyridinecarbonitrile, 6-(1,3-dioxan-5-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287218-30-7 | |

| Record name | 2-Pyridinecarbonitrile, 6-(1,3-dioxan-5-yloxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1287218-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarbonitrile, 6-(1,3-dioxan-5-yloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile typically involves the reaction of pyridine-2-carbonitrile with 1,3-dioxane-5-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide. The mixture is then heated to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Scientific Research Applications

Pharmacological Applications

Anti-inflammatory and Immunomodulatory Effects

Research indicates that compounds similar to 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile exhibit significant anti-inflammatory properties. They function as inhibitors of Janus kinase (JAK) enzymes, particularly TYK2, which are implicated in various inflammatory and autoimmune diseases. This inhibition can lead to potential treatments for conditions such as psoriasis, rheumatoid arthritis, and other inflammatory disorders .

Cancer Treatment

There is growing interest in the role of pyridine derivatives in oncology. The compound has shown promise in inhibiting cell proliferation in certain cancer cell lines. Its mechanism may involve the modulation of signaling pathways that are crucial for tumor growth and survival .

Several studies have documented the effects of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile on various biological systems:

-

Case Study 1: Anti-inflammatory Activity

In a murine model of psoriasis, administration of the compound resulted in a significant reduction in epidermal hyperplasia compared to control groups. This suggests a potential therapeutic role in treating skin disorders characterized by inflammation . -

Case Study 2: Cancer Cell Proliferation

Research demonstrated that the compound inhibited the proliferation of human cancer cell lines in vitro. The study indicated that this effect might be mediated through the induction of apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Substituent Variations at the 6-Position

The 6-position substituent significantly impacts electronic and steric properties. Key analogs include:

Key Observations :

Nitrile Position and Functional Group Interactions

The nitrile group at position 2 is a common pharmacophore. Variations in its placement and adjacent groups include:

Biological Activity

The compound 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Pyridine compounds are known for their diverse therapeutic properties, and this specific compound's structure suggests possible interactions with biological targets.

Antimicrobial Activity

Research indicates that pyridine derivatives exhibit significant antimicrobial properties. The presence of the pyridine nucleus in 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile may enhance its interaction with microbial proteins, leading to effective inhibition of bacterial growth.

A study highlighted that various pyridine compounds demonstrated notable antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for some related compounds were reported as follows:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 56 |

| Compound B | E. coli | 55 |

| 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile | TBD |

Anticancer Activity

The anticancer potential of pyridine derivatives is well-documented. Studies have shown that modifications in the pyridine structure can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, related compounds have shown promising results against human breast adenocarcinoma and cervical cancer cell lines .

A comparative analysis of the cytotoxic effects of similar compounds yielded the following IC50 values:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound C | MCF-7 | 12 |

| Compound D | HepG2 | 8 |

| 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile | TBD |

The biological activity of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile is hypothesized to involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Disruption of Membrane Integrity : It could disrupt microbial membranes or induce apoptosis in cancer cells through membrane interactions.

- Targeting Specific Receptors : The structural features may allow binding to specific receptors involved in signaling pathways critical for microbial survival or tumor growth.

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various pyridine derivatives, it was found that compounds with similar structures exhibited a strong correlation between structural complexity and antimicrobial potency .

- Cytotoxicity Against Cancer Lines : Another study focused on the cytotoxic effects of pyridine-based compounds against human cancer cell lines, revealing that certain substitutions significantly enhanced their efficacy .

Q & A

Q. What are the recommended synthetic routes for 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution at the pyridine ring’s oxygen-reactive site. A common approach includes:

- Step 1: Reacting 2-cyano-6-hydroxypyridine with 1,3-dioxan-5-ol under Mitsunobu conditions (e.g., DIAD, PPh₃) to form the ether linkage .

- Step 2: Purification via column chromatography (silica gel, hexane/EtOAc gradient) and validation using HPLC (>95% purity).

Critical Factors: - Temperature: Elevated temperatures (>80°C) may lead to side reactions (e.g., ring-opening of the dioxane moiety) .

- Solvent Choice: Polar aprotic solvents (DMF, THF) enhance nucleophilicity but require inert atmospheres to prevent hydrolysis .

Q. How can structural characterization of 6-(1,3-Dioxan-5-yloxy)pyridine-2-carbonitrile be optimized using spectroscopic techniques?

Methodological Answer:

- NMR Analysis:

- ¹H NMR: Key signals include the dioxane protons (δ 4.5–5.0 ppm, multiplet) and pyridine protons (δ 8.0–8.5 ppm, doublet) .

- ¹³C NMR: The nitrile carbon appears at ~115 ppm, distinct from aromatic carbons (120–150 ppm) .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of dioxane moiety) validate connectivity .

Advanced Research Questions

Q. What strategies resolve contradictions in solubility data between computational predictions and experimental results for this compound?

Methodological Answer:

- Computational Modeling: Use COSMO-RS or Hansen solubility parameters to predict solubility in solvents like DMSO or ethanol .

- Experimental Validation:

- Conduct shake-flask experiments at 25°C with UV-Vis quantification (λ_max = 270 nm).

- Address discrepancies by adjusting force-field parameters in simulations (e.g., partial charge distribution on the dioxane ring) .

Case Study: A 20% deviation in DMSO solubility was resolved by accounting for hydrogen-bonding interactions between the nitrile group and solvent .

Q. How can the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) be enhanced for derivatization?

Methodological Answer:

- Pre-activation: Introduce a halogen (e.g., bromine) at the pyridine’s 4-position via directed ortho-metalation (LDA, -78°C) .

- Catalytic System: Use Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1) at 100°C.

- Challenges: The dioxane ether may coordinate Pd, reducing catalytic efficiency. Mitigate by adding TBAB (phase-transfer catalyst) .

Q. What in vitro assays are suitable for evaluating its inhibition of kinase targets, and how should controls be designed?

Methodological Answer:

- Assay Design:

- Use ADP-Glo™ kinase assay with recombinant EGFR kinase (10 μM ATP, 1 h incubation).

- Include positive controls (e.g., gefitinib) and solvent controls (DMSO ≤1%).

- Data Interpretation:

- IC₅₀ values <1 μM suggest high potency, but validate selectivity via kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer:

- Contradiction: Some studies report decomposition at pH <3, while others note stability at pH 2 .

- Resolution:

- Conduct accelerated stability studies (40°C/75% RH, pH 1–6).

- Use LC-MS to identify degradation products (e.g., hydrolysis of the dioxane ring to diol intermediates) .

- Adjust formulation buffers (e.g., citrate vs. phosphate) to mitigate pH-dependent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.